
methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate
Overview
Description
The compound “methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate” is a complex organic molecule. It contains an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The indazole core is substituted at the 3-position with a carboxylate ester group (methyl ester), at the 1-position with an isopropyl group, and at the 4-position with a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole core, with the various substituents attached at the appropriate positions. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze and confirm the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the ester group could undergo hydrolysis or transesterification reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data for this compound, it’s challenging to provide an analysis of its physical and chemical properties .Scientific Research Applications
Antitumor Activity
Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate exhibits potential in antitumor activity. A related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized and shown to inhibit the proliferation of some cancer cell lines, indicating its potential use in cancer research (Hao et al., 2017).
Fluorine-Proton Coupling in Derivatives
Studies on 1,2,4-triazole derivatives containing 2-fluorophenyl substituents reveal insights into long-range 19F-1H and 19F-13C through-space coupling, which are important for understanding molecular interactions in various chemical contexts (Kane et al., 1995).
Structural Characterization and Synthesis
Research on the synthesis and structural characterization of compounds similar to methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate, like various triazole and thiazole derivatives, contributes to the field of organic chemistry, particularly in the context of molecular structure and properties (Kariuki et al., 2021).
Antioxidant Properties
Derivatives of indazole, closely related to the compound , have been investigated for their antioxidant properties. For example, certain tetrahydroindazole derivatives exhibit moderate antioxidant activity, which is significant for potential applications in pharmaceutical and health-related fields (Polo et al., 2016).
Antimicrobial Activity
Compounds structurally similar to methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate have been synthesized and tested for their antimicrobial activity. This research is particularly relevant in the development of new antibacterial and antifungal agents (Dengale et al., 2019).
Mechanism of Action
Target of Action
Indazole derivatives, to which this compound belongs, are known to interact with various biological targets. For example, some indazole derivatives have been found to have antiviral activity .
Mode of Action
The mode of action of indazole derivatives can vary greatly depending on the specific functional groups present in the molecule. For instance, some indazole derivatives act as inhibitors of certain enzymes or receptors .
Biochemical Pathways
Indazole derivatives can potentially affect various biochemical pathways. The specific pathways affected would depend on the exact structure of the compound and its biological targets .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some indazole derivatives have been found to have antiviral effects .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could be explored as a synthetic intermediate or building block .
properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-1-propan-2-ylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-11(2)21-15-6-4-5-14(12-7-9-13(19)10-8-12)16(15)17(20-21)18(22)23-3/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSIFSXKZOVBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC(=C2C(=N1)C(=O)OC)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



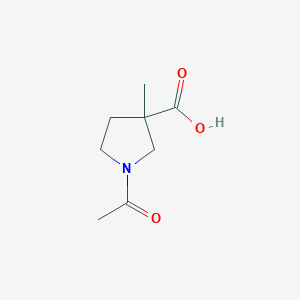

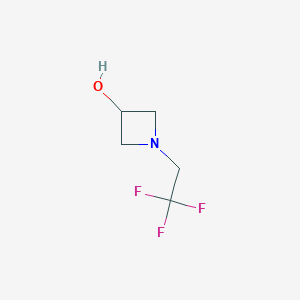
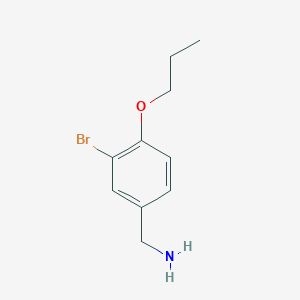
![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)
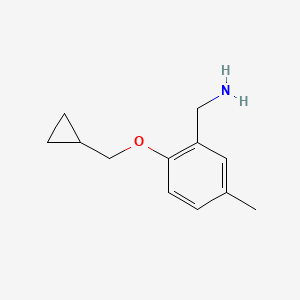
![5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1445265.png)
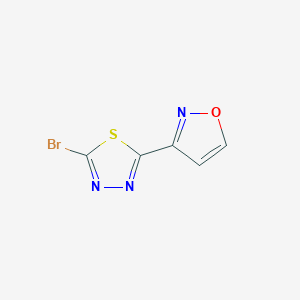

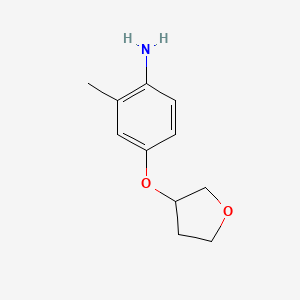
![[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B1445269.png)
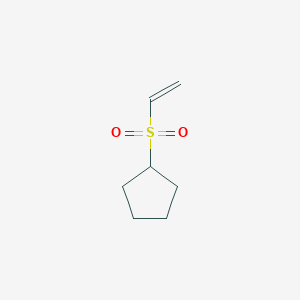
![1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1445272.png)
